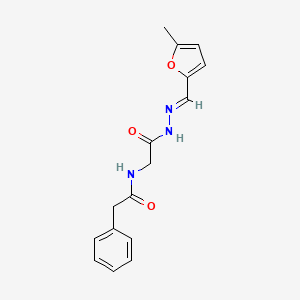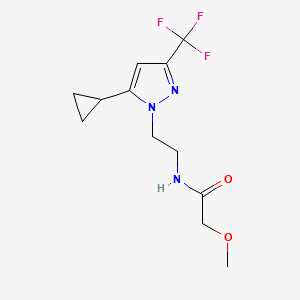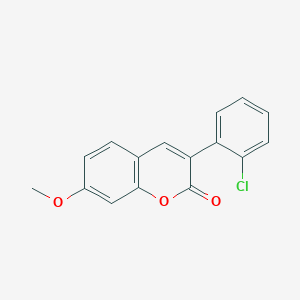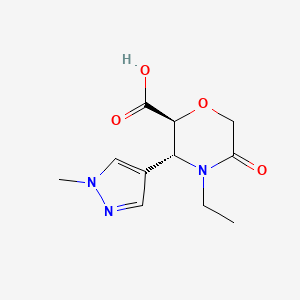![molecular formula C17H15Cl2N5OS B2549357 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide CAS No. 840484-10-8](/img/structure/B2549357.png)
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex molecule that is likely to have been synthesized through a series of reactions involving heterocyclic chemistry. Although the specific compound is not described in the provided papers, similar compounds with related structures have been synthesized and analyzed. For instance, a thiophene-containing compound was synthesized through a reaction involving malononitrile and CS2, followed by a reaction with chloroacetone and cyclization . Another related compound, a 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, was synthesized and its crystal structure was determined, showing a folded conformation stabilized by an intramolecular hydrogen bond .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of a key intermediate through the reaction of malononitrile with carbon disulfide and a base, followed by further functionalization and cyclization steps . The synthesis of the compound would likely follow a similar pathway, with the introduction of the 2-chlorophenyl and 5-chloro-2-methylphenyl groups at the appropriate steps to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, which provides detailed information about the geometry and conformation of the molecule . The compound would likely exhibit a complex three-dimensional structure with potential intramolecular interactions, such as hydrogen bonding, that stabilize its conformation. The molecular structure optimization can be performed using computational methods like DFT to predict the geometry and electronic properties .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of various functional groups, such as the amino group and the acetamide moiety. These groups can participate in further chemical reactions, such as substitution or addition reactions. The intramolecular interactions, such as hydrogen bonding, can also affect the reactivity by stabilizing certain conformations of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems can contribute to properties like solubility, melting point, and reactivity. The compound's spectroscopic properties, such as IR, NMR, and mass spectrometry, can be analyzed to determine its structure and purity. Computational methods can be used to predict properties like electronic spectra and charge distribution .
科学的研究の応用
Synthesis and Antimicrobial Activity
A study demonstrated the synthesis of various compounds, including derivatives related to 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide, for potential antimicrobial applications. These compounds were evaluated for in vitro antibacterial and antifungal activities against various bacterial and fungal strains, with some exhibiting good to moderate activities (Sah et al., 2014).
Vibrational Spectroscopic Analysis and Molecular Properties
Another study focused on characterizing the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide using vibrational spectroscopy. The study employed Raman and Fourier transform infrared spectroscopy, along with density functional theory, to explore the molecule's geometric equilibrium, hydrogen bond interactions, and vibrational frequencies. This comprehensive analysis provided insights into the molecular properties and potential applications in antiviral research (Jenepha Mary et al., 2022).
Synthesis and Structural Elucidation
Research on N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives highlighted the synthesis and structural characterization of compounds within this class. The study emphasized their potential for antimicrobial applications, including antibacterial, antifungal, and anti-tuberculosis activities, showcasing the versatility of these compounds in pharmaceutical research (MahyavanshiJyotindra et al., 2011).
Synthesis of Novel Derivatives and Antimicrobial Activity
Another relevant study involved the synthesis of novel thiazolidinone and acetidinone derivatives, which are structurally related to the compound . The study evaluated their antimicrobial activity, providing insights into the potential use of such compounds in the development of new antimicrobial agents (Mistry et al., 2009).
Radiosynthesis and Herbicide Applications
Research on the radiosynthesis of chloroacetanilide herbicides, including compounds structurally similar to 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide, has been conducted. This study provided insights into the synthesis process and potential applications of these compounds as herbicides (Latli & Casida, 1995).
Safety and Hazards
特性
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-6-7-11(18)8-14(10)21-15(25)9-26-17-23-22-16(24(17)20)12-4-2-3-5-13(12)19/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGYBWJUTUWMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2549274.png)
![[(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride](/img/structure/B2549275.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-naphthalen-2-yloxyacetamide](/img/structure/B2549276.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2549282.png)


![N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2549286.png)

![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2549288.png)
![[1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2549291.png)

![3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2549294.png)
